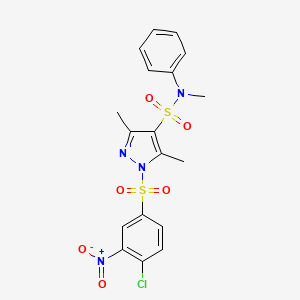
1-(4-chloro-3-nitrobenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-chloro-3-nitrobenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C18H17ClN4O6S2 and its molecular weight is 484.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Related compounds have been shown to interact withmitogen-activated protein kinase (MAPK) and NF-κB . These proteins play crucial roles in cellular signaling, regulating processes such as inflammation, cell growth, and apoptosis.
Mode of Action
The compound interacts with its targets, leading to the inhibition of the MAPK and NF-κB pathways . This results in the suppression of various cellular processes, including inflammation and cell proliferation.
Biochemical Pathways
The compound affects the MAPK and NF-κB pathways . These pathways are involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus, leading to changes in gene expression. By inhibiting these pathways, the compound can alter the expression of genes involved in inflammation, cell growth, and apoptosis.
Pharmacokinetics
Related compounds have been shown to be easily delivered into the skin, with increased permeability in the presence of certain stimulants .
Result of Action
The inhibition of the MAPK and NF-κB pathways by this compound can lead to a reduction in inflammation and cell proliferation . This has been demonstrated in the context of psoriasis, where the compound was shown to reduce scaling, erythema, and barrier dysfunction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain stimulants can increase the permeability of the skin, enhancing the delivery of the compound . .
Properties
IUPAC Name |
1-(4-chloro-3-nitrophenyl)sulfonyl-N,3,5-trimethyl-N-phenylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O6S2/c1-12-18(31(28,29)21(3)14-7-5-4-6-8-14)13(2)22(20-12)30(26,27)15-9-10-16(19)17(11-15)23(24)25/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDQZXVJMIEPSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C)S(=O)(=O)N(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
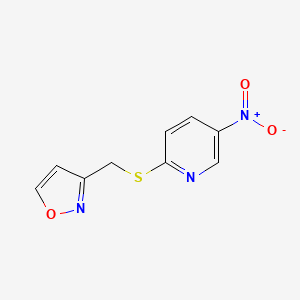
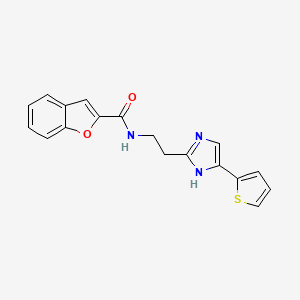
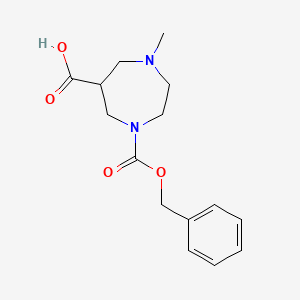
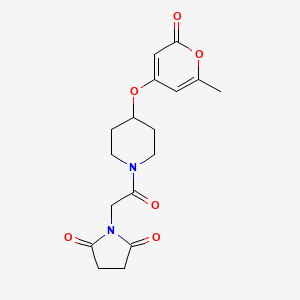
![5-bromo-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2864916.png)
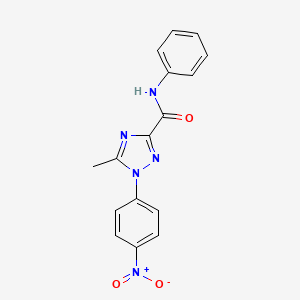
![2-[(2-Morpholin-4-yl-1,3-thiazol-5-yl)methyl]isoindole-1,3-dione](/img/structure/B2864918.png)
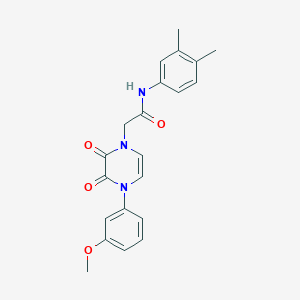
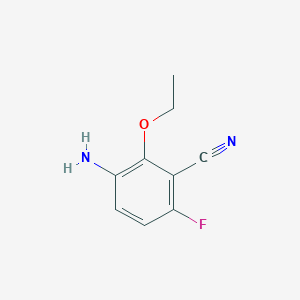

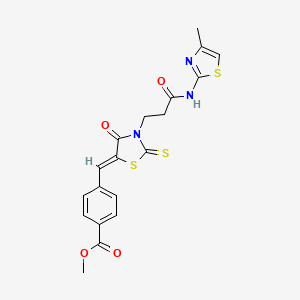
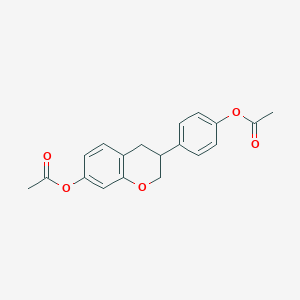
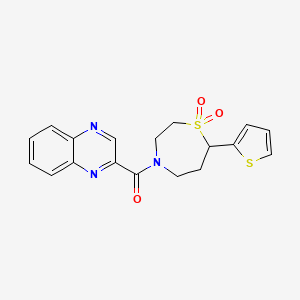
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2864929.png)
